Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate
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Overview
Description
Benzyl (5-methyloxazol-2-yl)carbamate is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . It is a member of the carbamate family, which are esters of carbamic acid. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (5-methyloxazol-2-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 5-methyloxazole-2-amine under basic conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of benzyl (5-methyloxazol-2-yl)carbamate may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (5-methyloxazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: The major products are often oxazole derivatives with additional oxygen-containing functional groups.
Reduction: The major products are typically the corresponding amines or alcohols.
Substitution: The major products are substituted carbamates with the nucleophile replacing the benzyl group.
Scientific Research Applications
Benzyl (5-methyloxazol-2-yl)carbamate has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Benzyl (5-methyloxazol-2-yl)carbamate is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl (5-methyloxazol-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The compound’s ability to interact with proteins and other biomolecules makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the oxazole ring.
5-Methyloxazol-2-yl carbamate: Similar but without the benzyl group.
Benzyl (2-oxopropyl)carbamate: Similar but with a different substituent on the carbamate group.
Uniqueness
Benzyl (5-methyloxazol-2-yl)carbamate is unique due to the presence of both the benzyl and 5-methyloxazole groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
33123-89-6 |
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Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
benzyl N-(5-methyl-1,3-oxazol-2-yl)carbamate |
InChI |
InChI=1S/C12H12N2O3/c1-9-7-13-11(17-9)14-12(15)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15) |
InChI Key |
NGEWGOKVRDQEHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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